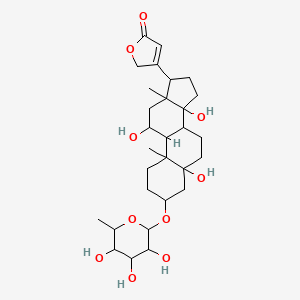

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルは、クローブの花の香りのする無色の粘性のある液体です。 融点は37℃、沸点は219℃です。 この化合物は、エタノール、アセトン、クロロホルム、エーテル、ベンゼンに可溶ですが、水には不溶です .

準備方法

この化合物は、いくつかの方法で合成することができます。

縮合反応: イソプレンとブテノンを縮合反応させ、続いてグリニャール試薬と反応させることで調製できます.

ピネンから: もう1つの方法には、テレピン油からのピネンの使用が含まれます。 30%硫酸の作用下で、水和テルペンジオール結晶が沈殿します。

化学反応の分析

(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルは、さまざまな化学反応を起こします。

酸化: この化合物は、使用する試薬や条件に応じて、さまざまな生成物に酸化される可能性があります。

還元: また、還元反応を起こして、アルコールや他の還元された形を形成することもできます。

置換: この化合物は、置換反応に関与することができ、官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 生成される主要な生成物は、特定の反応条件と使用する試薬によって異なります .

科学研究での応用

(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルは、科学研究でいくつかの応用があります。

化学: さまざまな有機化合物の合成の中間体として使用されます。

生物学: この化合物は、その潜在的な生物活性と、さまざまな生体分子との相互作用について研究されています。

医学: その潜在的な治療的応用を探求するための研究が進行中です。

科学的研究の応用

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

作用機序

(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルが効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。 正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります .

類似化合物の比較

(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルは、次のようないくつかの類似した化合物と比較できます。

α-テルピニル酢酸エステル: この化合物は、同様の構造的特徴を持ち、同様の用途に使用されます.

α-テルピネオール: 比較可能な特性と用途を持つ、もう1つの同様の化合物.

5-ヒドロキシ-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール: この化合物は、構造的な類似性を共有しており、関連する用途に使用されます.

これらの比較は、(1R)-α,α,4-トリメチル-3-シクロヘキセン-1-メタノール酢酸エステルの特定の化学的特性と用途におけるその独自性を強調しています。

類似化合物との比較

3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- can be compared with similar compounds such as:

α-Terpinyl acetate: This compound has similar structural features and is used in similar applications.

α-Terpineol: Another similar compound with comparable properties and uses.

3-Cyclohexene-1-methanol, 5-hydroxy-α,α,4-trimethyl-: This compound also shares structural similarities and is used in related applications.

These comparisons highlight the uniqueness of 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- in terms of its specific chemical properties and applications.

特性

分子式 |

C12H22O3 |

|---|---|

分子量 |

214.30 g/mol |

IUPAC名 |

acetic acid;2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol |

InChI |

InChI=1S/C10H18O.C2H4O2/c1-8-4-6-9(7-5-8)10(2,3)11;1-2(3)4/h4,9,11H,5-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1 |

InChIキー |

XTHJMULMLARUTC-FVGYRXGTSA-N |

異性体SMILES |

CC1=CC[C@@H](CC1)C(C)(C)O.CC(=O)O |

正規SMILES |

CC1=CCC(CC1)C(C)(C)O.CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)

![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)

![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)

![(4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B12294230.png)

![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)

![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)

![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)

![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)